molecular formula C20H26ClN3O B5035481 3-methyl-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride

3-methyl-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride

Cat. No.: B5035481
M. Wt: 359.9 g/mol
InChI Key: DMZQQGCKKOVPEV-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride, also known as MPPEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is known for its ability to bind to the dopamine D2 receptor.

Mechanism of Action

3-methyl-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride binds to the dopamine D2 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of dopamine neurotransmission. The binding of this compound to the D2 receptor leads to the inhibition of adenylate cyclase, which reduces the production of cyclic AMP. This ultimately leads to a decrease in the release of dopamine, which is responsible for the antipsychotic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been found to reduce drug-seeking behavior and withdrawal symptoms in rodents. This compound has been shown to have a low affinity for other neurotransmitter receptors, which reduces the likelihood of unwanted side effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methyl-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride in lab experiments is its ability to selectively bind to the dopamine D2 receptor. This allows researchers to study the specific effects of dopamine signaling on various physiological and behavioral processes. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for research on 3-methyl-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride. One area of interest is its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, further studies are needed to determine the long-term effects of this compound on dopamine signaling and behavior. Finally, the development of more potent and selective D2 receptor ligands may lead to the discovery of new therapeutic agents for neurological and psychiatric disorders.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ability to selectively bind to the dopamine D2 receptor has made it an attractive target for the development of new drugs for various neurological and psychiatric disorders. While there are still many unanswered questions about the long-term effects of this compound, its potential benefits make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 3-methyl-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride involves the reaction of 3-methylbenzoyl chloride with N-(4-phenyl-1-piperazinyl) ethylamine in the presence of triethylamine. The resulting product is then treated with hydrochloric acid to form this compound hydrochloride. This method has been optimized to yield a high purity product with a yield of up to 80%.

Scientific Research Applications

3-methyl-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been found to have antipsychotic effects by binding to the dopamine D2 receptor, which is a target for many antipsychotic drugs. This compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

Properties

IUPAC Name

3-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O.ClH/c1-17-6-5-7-18(16-17)20(24)21-10-11-22-12-14-23(15-13-22)19-8-3-2-4-9-19;/h2-9,16H,10-15H2,1H3,(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZQQGCKKOVPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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